[6-Methoxy-2-(trifluoromethyl)quinolin-4-yl]boronic acid
Description
[6-Methoxy-2-(trifluoromethyl)quinolin-4-yl]boronic acid is a heterocyclic boronic acid derivative featuring a quinoline scaffold substituted with a methoxy group at position 6 and a trifluoromethyl (-CF₃) group at position 2. The boronic acid moiety at position 4 enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds . The electron-withdrawing -CF₃ group and electron-donating methoxy (-OMe) substituent create a unique electronic profile, influencing its reactivity, acidity, and biological interactions. This compound is of interest in medicinal chemistry, particularly in the development of protease inhibitors and tubulin-targeting agents, due to the synergistic effects of its substituents .
Properties
IUPAC Name |
[6-methoxy-2-(trifluoromethyl)quinolin-4-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BF3NO3/c1-19-6-2-3-9-7(4-6)8(12(17)18)5-10(16-9)11(13,14)15/h2-5,17-18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWRVQDMXSGLCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC2=C1C=C(C=C2)OC)C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization
Key parameters were systematically evaluated (Table 1):
Table 1. Optimization of Pd-Catalyzed Borylation
| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd₂(dba)₃ (5) | XPhos (10) | KOAc | 1,4-Dioxane | <5 |
| 2 | Pd(OAc)₂ (5) | – | K₃PO₄ | THF | 35 |
| 3 | Pd(OAc)₂ (2) | XPhos (5) | K₂CO₃ | 1,4-Dioxane | 82 |
| 4 | PdCl₂(dppf) (5) | – | Cs₂CO₃ | DMF | 45 |
Optimal conditions (Entry 3) used 2 mol% Pd(OAc)₂, 5 mol% XPhos, and K₂CO₃ in 1,4-dioxane at 90°C for 12 h, achieving 82% isolated yield. The electron-withdrawing trifluoromethyl group enhanced oxidative addition kinetics while the methoxy substituent stabilized the Pd intermediate via resonance.
Substrate Scope and Limitations
The protocol accommodates diverse quinoline derivatives (Table 2):
Table 2. Substrate Scope in Pd-Catalyzed Borylation
| Substrate | Product | Yield (%) |
|---|---|---|
| 4-Cl-6-OMe-2-CF₃-quinoline | 4-BPin-6-OMe-2-CF₃-quinoline | 82 |
| 4-Cl-8-OMe-2-Me-quinoline | 4-BPin-8-OMe-2-Me-quinoline | 60 |
| 4-Cl-2-CF₃-quinoline | 4-BPin-2-CF₃-quinoline | 78 |
| 4-Cl-quinoline | 4-BPin-quinoline | 52 |
Electron-deficient substrates (e.g., 2-CF₃) outperformed electron-rich analogs due to reduced Pd–arene π-backbonding. Steric hindrance at C8 (e.g., 8-OMe) decreased yields by 22–30% compared to C6-substituted derivatives.
Suzuki–Miyaura Coupling Applications
The boronic acid finds utility in Suzuki couplings to construct biaryl architectures. A patent application detailed its reaction with 5-bromo-2-cyclopropylpyridine under Pd(dppf)Cl₂ catalysis:
Scheme 1. Suzuki Coupling of [6-Methoxy-2-(Trifluoromethyl)quinolin-4-yl]boronic Acid
Critical to success was degassing the solvent to prevent boronic acid oxidation. The trifluoromethyl group’s inductive effect accelerated transmetalation, reducing side product formation (<5%).
Hydrolysis of Boronate Esters
Boronate esters (e.g., BPin derivatives) serve as stable precursors. Conversion to the boronic acid employs two pathways:
Method A (Acidic Hydrolysis):
BPin intermediate (1 equiv) treated with 6 M HCl in THF/H₂O (2:1) at 25°C for 2 h, yielding 89–92% boronic acid.
Method B (Fluoride-Mediated):
BPin (1 equiv) reacted with KHF₂ (3 equiv) in MeOH at 0°C → 25°C over 4 h, providing the trifluoroborate salt, which is acidified (HCl) to the boronic acid (75% overall yield).
Method A offers higher efficiency but risks quinoline ring protonation, whereas Method B preserves aromaticity at the cost of an extra step.
Comparative Analysis of Synthetic Routes
Table 3. Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |
|---|---|---|---|---|
| Organometallic Lithiation | 55 | 92% | Moderate | $$$$ |
| Pd-Catalyzed Borylation | 82 | 98% | High | $$$ |
| Suzuki Coupling | 78 | 95% | Medium | $$$$ |
| BPin Hydrolysis | 89 | 97% | High | $$ |
Pd-catalyzed borylation followed by acidic hydrolysis (Method A) emerges as the optimal route, balancing yield, purity, and scalability. Organometallic approaches remain relevant for substrates incompatible with Pd catalysis (e.g., N-oxide quinolines).
Challenges and Limitations
-
Protodeboronation: The electron-rich quinoline ring promotes deboronation under basic conditions (e.g., K₂CO₃), requiring pH control during workup.
-
Steric Hindrance: Bulky substituents at C2 (CF₃) and C6 (OMe) slow transmetalation in Suzuki couplings, necessitating higher Pd loadings (5–10 mol%).
-
Purification: Boronic acids often co-crystallize with pinacol, demanding repetitive recrystallization from EtOAc/hexanes (3–5 cycles) .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the quinoline ring, potentially leading to the formation of tetrahydroquinoline derivatives.
Substitution: The boronic acid group can participate in various substitution reactions, including the Suzuki–Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Palladium catalysts, such as palladium acetate, are used in the Suzuki–Miyaura coupling, along with bases like potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
[6-Methoxy-2-(trifluoromethyl)quinolin-4-yl]boronic acid is primarily utilized in cross-coupling reactions such as the Suzuki–Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds by reacting with aryl or vinyl halides. The compound acts as a key building block in synthesizing complex organic molecules, enabling chemists to create diverse biaryl compounds and other functionalized products .
Mechanism of Action
The mechanism involves the formation of a palladium complex that undergoes oxidative addition with an aryl halide, followed by transmetalation with the boronic acid and reductive elimination to yield the desired product. This pathway is crucial for constructing various pharmaceuticals and agrochemicals .
Medicinal Chemistry
Drug Discovery
Recent studies have highlighted the potential of this compound in drug discovery, particularly as a precursor for synthesizing biologically active compounds. For instance, it has been investigated for developing inhibitors targeting homeodomain-interacting protein kinase 2 (HIPK2), which is implicated in various diseases, including cancer and fibrosis .
Case Studies
- HIPK2 Inhibitors : Research demonstrated that borylated quinolines could be converted into oxaboroles and trifluoroborate salts, which are valuable in medicinal chemistry as potential therapeutic agents .
- BET Inhibitors : Compounds incorporating quinoline moieties have shown promise as inhibitors of bromodomain and extraterminal (BET) proteins, which are critical in cancer cell proliferation .
Materials Science
Advanced Materials Production
The compound is also employed in producing advanced materials and polymers. Its unique chemical structure allows it to participate in reactions that lead to new material properties, making it valuable for developing high-performance materials used in electronics and coatings .
Mechanism of Action
The mechanism of action of [6-Methoxy-2-(trifluoromethyl)quinolin-4-yl]boronic acid involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide. This process leads to the formation of a new carbon-carbon bond, resulting in the desired biaryl product.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Boronic Acids
Electronic Effects and Reactivity
The trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I), enhancing the electrophilicity of the boronic acid. This contrasts with methoxy groups, which donate electrons via resonance (+R). Comparative studies highlight:
- Glycosylation Reactions: 4-(Trifluoromethyl)phenylboronic acid (4-CF₃PhB(OH)₂) achieved a 51% yield in glycosylation reactions, outperforming 4-methoxyphenylboronic acid (39%) due to enhanced activation of the glycosyl donor .
- Petasis Reactions : Boronic acids with -CF₃ substituents, such as 4-(trifluoromethyl)phenylboronic acid, failed in Petasis reactions, likely due to excessive electron withdrawal destabilizing intermediates .
- Quinoline vs.
Table 1: Reactivity in Key Reactions
Acidity and Solubility
The pKa of arylboronic acids is influenced by substituent electronic effects and steric hindrance:
- Trifluoromethyl Derivatives : 5-Trifluoromethyl-2-formylphenylboronic acid has a pKa of ~7.2, lower than fluorine-substituted analogs (pKa ~8.5), due to the -CF₃ group’s stronger -I effect .
- Positional Effects: The acidity of [6-MeO-2-CF₃-quinolin-4-yl]B(OH)₂ is expected to be higher than 2-CF₃-phenylboronic acids due to the quinoline ring’s electron-deficient nature .
- Solubility : 2- and 4-Trifluoromethylphenylboronic acids exhibit moderate water solubility (~2–5 mg/mL), while methoxy-substituted analogs (e.g., 4-MeOPhB(OH)₂) are less soluble due to hydrophobicity .
Biological Activity
[6-Methoxy-2-(trifluoromethyl)quinolin-4-yl]boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a quinoline ring system with a methoxy group and a trifluoromethyl substituent, which are known to enhance biological activity through various mechanisms. The boronic acid functional group is particularly relevant for its interactions with biological targets, including enzymes and receptors.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts:
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. For example, studies have shown that compounds with similar structures can inhibit cell growth in various cancer cell lines, including leukemia and breast cancer. The mechanism of action often involves the inhibition of key signaling pathways such as mTOR and BET bromodomain proteins.
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| This compound | MV4;11 (leukemia) | 36 | Inhibition of BET proteins |
| Similar Quinoline Derivative | MDA-MB-231 (breast cancer) | 2200 | mTOR inhibition |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Boronic acids are known to exhibit antibacterial activity, particularly against gram-positive bacteria. Preliminary results suggest that this compound may possess moderate antibacterial effects.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.25 |
| Klebsiella pneumoniae | 0.625 |
- Inhibition of Protein Kinases : The boronic acid moiety can bind to the active sites of kinases, inhibiting their activity and thereby disrupting signaling pathways critical for cancer cell proliferation.
- Apoptosis Induction : Compounds with similar structures have been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic factors.
- Antimicrobial Mechanisms : The interaction of boronic acids with bacterial enzymes may inhibit cell wall synthesis or disrupt metabolic processes.
Case Studies
Several case studies highlight the effectiveness of quinoline derivatives:
- Study on BET Inhibitors : A derivative similar to this compound showed high binding affinity to BET proteins, leading to significant inhibition of cell growth in leukemia models.
- Antibacterial Screening : In a screening assay against various bacterial strains, compounds based on quinoline structures demonstrated varying degrees of antibacterial activity, with some exhibiting MIC values as low as 0.625 µg/mL against resistant strains.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing [6-Methoxy-2-(trifluoromethyl)quinolin-4-yl]boronic acid, and how can they be addressed methodologically?
- Answer : The trifluoromethyl and methoxy groups introduce steric and electronic challenges during Suzuki-Miyaura cross-coupling, a common route for boronic acid synthesis. Evidence from analogous compounds (e.g., 2-bromo-4-(trifluoromethyl)aniline derivatives) suggests using Pd catalysts with bulky ligands (e.g., SPhos or XPhos) to suppress proto-deboronation and enhance coupling efficiency . Pre-functionalization of the quinoline scaffold with bromine at position 4 before introducing the boronic acid group is critical to avoid side reactions .
Q. How do the electronic properties of the trifluoromethyl and methoxy substituents influence the reactivity of this boronic acid in cross-coupling reactions?
- Answer : The electron-withdrawing trifluoromethyl group (σₚ = 0.54) reduces electron density at the quinoline core, potentially slowing transmetallation steps in Suzuki reactions. Conversely, the methoxy group (σₚ = -0.27) donates electrons, creating a polarized environment that stabilizes intermediates. Computational studies on similar trifluoromethylphenylboronic acids show that the combined substituent effects can be balanced by optimizing reaction temperature (60–90°C) and using polar aprotic solvents (e.g., THF/DMF mixtures) .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Answer :
- ¹H/¹³C NMR : The methoxy group typically resonates at δ 3.8–4.0 ppm, while the trifluoromethyl group appears as a singlet in ¹⁹F NMR (δ -60 to -65 ppm) .
- FT-IR : B-O stretching vibrations near 1340–1390 cm⁻¹ confirm boronic acid formation, while C-F stretches (1120–1150 cm⁻¹) validate the trifluoromethyl group .
- LCMS : A molecular ion peak ([M+H]⁺) with m/z ≈ 316 (calculated) and HPLC retention time (<2 min under SMD-TFA05 conditions) ensure purity .
Advanced Research Questions
Q. How can discrepancies in catalytic efficiency between computational predictions and experimental results for this compound be resolved?
- Answer : Contradictions often arise from solvent effects or incomplete modeling of steric hindrance. For example, DFT studies may underestimate the steric bulk of the trifluoromethyl group. Hybrid QM/MM simulations incorporating explicit solvent molecules (e.g., water or DMSO) and experimental validation via kinetic isotope effect (KIE) studies can reconcile such gaps .
Q. What strategies improve the stability of this compound under aqueous conditions for biological assays?
- Answer : Boronic acids are prone to hydrolysis. Stabilization methods include:
- Protection as pinacol esters : Reduces water sensitivity while retaining reactivity .
- Coordination with diols : In situ complexation with 1,2-ethanediol enhances stability at physiological pH .
- Lyophilization : Storage as a lyophilized solid at -20°C minimizes decomposition .
Q. How does the compound interact with serine proteases or other enzymes in structure-based drug design?
- Answer : The boronic acid group forms reversible covalent bonds with catalytic serine residues (e.g., in proteasomes or β-lactamases). Docking studies on analogous tripeptidyl boronic acids reveal that the quinoline scaffold’s planar structure enhances π-π stacking with hydrophobic enzyme pockets, while the trifluoromethyl group improves binding entropy via hydrophobic interactions .
Methodological Considerations
Q. What experimental design principles apply when using this compound in multicomponent reactions (e.g., Petasis or Suzuki-Miyaura)?
- Answer :
- Stoichiometry : Use 1.2–1.5 equivalents of boronic acid to offset proto-deboronation losses .
- Catalyst system : Pd(OAc)₂ with SPhos ligand in a 1:2 ratio, combined with K₂CO₃ as base, achieves >90% yield in Suzuki couplings .
- Workup : Rapid extraction with EtOAc and MgSO₄ drying minimizes boronic acid degradation .
Q. How can regioselective functionalization of the quinoline core be achieved without disrupting the boronic acid moiety?
- Answer :
- Directed ortho-metalation : Use LDA at -78°C to selectively deprotonate position 6 before introducing methoxy .
- Protection/deprotection : Temporarily protect the boronic acid as a trifluoroborate salt during subsequent reactions .
Data Contradictions and Resolutions
Q. Why do solubility values for this compound vary across studies, and how can this be standardized?
- Answer : Reported solubility discrepancies (e.g., 2–5 mg/mL in DMSO) stem from differences in crystallinity or residual solvents. Standardization requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
